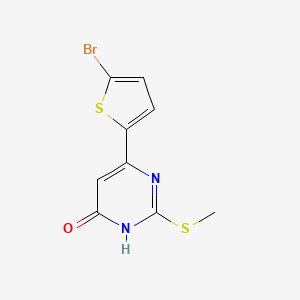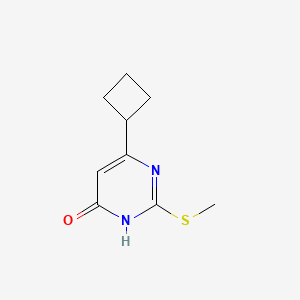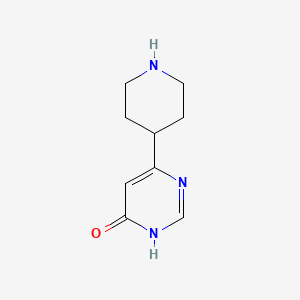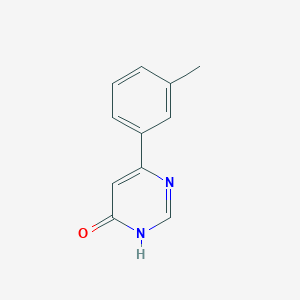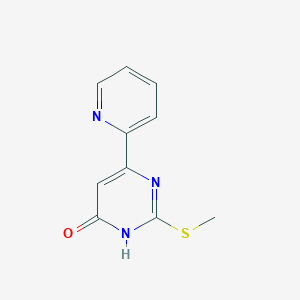
2-(5-méthyl-1H-pyrazol-1-yl)aniline
Vue d'ensemble
Description
2-(5-methyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antagonisme du récepteur des androgènes dans le traitement du cancer de la prostate
2-(5-méthyl-1H-pyrazol-1-yl)aniline: des dérivés ont été synthétisés et évalués pour leur potentiel en tant qu'antagonistes du récepteur des androgènes (AR) . Ces composés sont conçus pour bloquer la signalisation de l'AR, qui est souvent activée dans les cellules cancéreuses de la prostate. L'inhibition de cette voie est une stratégie cruciale dans le traitement du cancer de la prostate, en particulier dans les cas qui progressent vers un cancer de la prostate résistant à la castration (CRPC). Certains dérivés ont montré une activité antiproliférative plus élevée contre les cellules LNCaP que la bicalutamide, un antagoniste de l'AR de première génération .
Activité antiproliférative contre les lignées cellulaires cancéreuses
Les dérivés de This compound ont été testés pour leur activité antiproliférative dans diverses lignées cellulaires cancéreuses, notamment LNCaP et PC-3 . Les résultats de ces études indiquent que certains dérivés peuvent inhiber la croissance de ces cellules plus efficacement que les médicaments existants, offrant une voie prometteuse pour le développement de nouvelles thérapies anticancéreuses .
Conception et synthèse de nouveaux antagonistes de l'AR
La recherche s'est concentrée sur la conception et la synthèse de nouveaux antagonistes de l'AR basés sur l'échafaudage de This compound . Ces efforts visent à développer des antagonistes de l'AR de deuxième génération qui peuvent surmonter la résistance aux médicaments rencontrée avec les antagonistes de première génération dans le traitement du cancer de la prostate .
Études de simulation moléculaire
Des études de simulation moléculaire ont été réalisées pour justifier la puissante activité in vitro des dérivés de This compound . Ces études impliquent l'analyse des modèles de liaison et des interactions d'énergie libre des composés avec les protéines cibles, fournissant des informations sur leur efficacité potentielle en tant qu'agents thérapeutiques .
Ciblage de la synthèse des androgènes dans le CRPC
Les dérivés de This compound sont également explorés pour leur capacité à bloquer la synthèse endogène des androgènes . Cette approche est particulièrement pertinente pour lutter contre le CRPC, où les thérapies traditionnelles ne parviennent pas à contrôler la progression de la maladie en raison de la réactivation de la signalisation de l'AR .
Inhibition de croissance améliorée dans les modèles cellulaires
Le noyau pyrazole des dérivés de This compound a été associé à une inhibition de croissance améliorée dans les cellules PC-3, un modèle de cancer de la prostate agressif . Cela suggère que des modifications du noyau pyrazole peuvent améliorer les effets antiprolifératifs de ces composés .
Mécanisme D'action
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-1-yl)aniline is the Androgen Receptor (AR) . The Androgen Receptor is often activated in prostate cancer cells, and blocking this signaling by AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
2-(5-methyl-1H-pyrazol-1-yl)aniline interacts with the Androgen Receptor, acting as an antagonist This interaction results in the inhibition of the Androgen Receptor signaling pathway .
Biochemical Pathways
The compound affects the Androgen Receptor signaling pathway. When the Androgen Receptor is blocked, it can’t stimulate the normal growth and division of cells. This leads to a decrease in the proliferation of prostate cancer cells .
Pharmacokinetics
It’s known that the effectiveness of such compounds can be influenced by their metabolic stability and their ability to reach and interact with their target, the androgen receptor .
Result of Action
The result of the action of 2-(5-methyl-1H-pyrazol-1-yl)aniline is the inhibition of the Androgen Receptor signaling pathway. This leads to a decrease in the proliferation of prostate cancer cells . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Analyse Biochimique
Biochemical Properties
2-(5-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with androgen receptors, where it acts as an antagonist . This interaction is crucial in the context of prostate cancer therapy, as blocking androgen receptors can inhibit the growth of cancer cells. Additionally, 2-(5-methyl-1H-pyrazol-1-yl)aniline has shown potential in inhibiting certain enzymes involved in metabolic pathways .
Cellular Effects
The effects of 2-(5-methyl-1H-pyrazol-1-yl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In prostate cancer cells, for example, it has been observed to inhibit cell proliferation by blocking androgen receptor signaling . This inhibition leads to a decrease in the expression of genes that promote cell growth and survival, thereby reducing cancer cell viability.
Molecular Mechanism
At the molecular level, 2-(5-methyl-1H-pyrazol-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. It binds to androgen receptors, preventing the activation of these receptors by endogenous androgens . This binding inhibits the downstream signaling pathways that are essential for cancer cell growth. Additionally, 2-(5-methyl-1H-pyrazol-1-yl)aniline may interact with other enzymes, leading to their inhibition or activation, which further influences cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-methyl-1H-pyrazol-1-yl)aniline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions Long-term exposure to 2-(5-methyl-1H-pyrazol-1-yl)aniline has been associated with sustained inhibition of androgen receptor signaling, leading to prolonged anti-proliferative effects in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(5-methyl-1H-pyrazol-1-yl)aniline vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit androgen receptor signaling without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. These effects include alterations in liver enzyme levels and potential hepatotoxicity . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(5-methyl-1H-pyrazol-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may influence its overall efficacy and safety profile. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(5-methyl-1H-pyrazol-1-yl)aniline is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects. Studies have shown that it tends to accumulate in tissues with high androgen receptor expression, such as the prostate .
Subcellular Localization
The subcellular localization of 2-(5-methyl-1H-pyrazol-1-yl)aniline is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with androgen receptors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can influence its binding affinity and overall efficacy in inhibiting androgen receptor signaling .
Propriétés
IUPAC Name |
2-(5-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMLSAXKQTTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


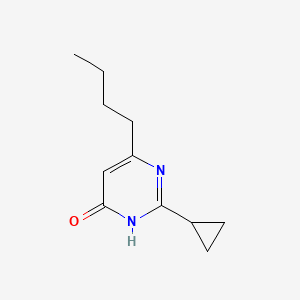
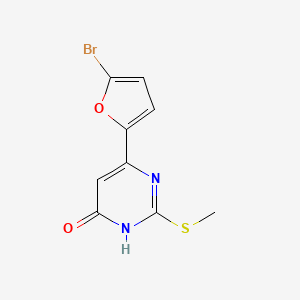


![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)
